molecular formula C21H22ClN5O3S2 B2983286 N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1216412-39-3

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2983286
CAS No.: 1216412-39-3
M. Wt: 492.01
InChI Key: FCZLBCZDYLUQPI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core. This compound is structurally characterized by:

  • 5-chloro-2-methoxyphenyl substituent at the acetamide nitrogen.
  • 4-isopentyl group on the triazolopyrimidinone ring.
  • Thioether linkage connecting the acetamide moiety to the heterocyclic scaffold.

Its design likely targets bioactivity modulation through synergistic effects of the chloro-methoxy aromatic system, lipophilic isopentyl chain, and the electron-rich triazolopyrimidinone system.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S2/c1-12(2)6-8-26-19(29)18-15(7-9-31-18)27-20(26)24-25-21(27)32-11-17(28)23-14-10-13(22)4-5-16(14)30-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZLBCZDYLUQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a synthetic organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C23H24ClN3O5SC_{23}H_{24}ClN_3O_5S, and its molecular weight is approximately 490.0 g/mol. The structure incorporates a chloro-substituted methoxyphenyl group linked to a thieno-triazolo-pyrimidine moiety via a thioacetamide functional group.

PropertyValue
Molecular FormulaC23H24ClN3O5S
Molecular Weight490.0 g/mol
CAS Number878056-40-7
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related thieno-triazolo compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory activity. For example, in xylene-induced ear swelling tests in mice, compounds structurally related to this compound demonstrated efficacy comparable to established anti-inflammatory agents such as diclofenac sodium .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anti-inflammatory Activity : A study published in the Chinese Journal of Organic Chemistry reported that derivatives of the thieno-triazolo framework exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. These compounds showed reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac sodium .
  • Anticancer Studies : In research focusing on cytotoxicity against cancer cell lines (e.g., HT-29), related compounds demonstrated selective toxicity at nanomolar concentrations. The findings suggest that the structural modifications in these compounds can significantly influence their biological activity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Inferred/Reported) Evidence Source
N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide Thieno-triazolopyrimidinone 5-chloro-2-methoxyphenyl; 4-isopentyl Antimicrobial/Enzyme inhibition (analogs)
2-(2-(4-Chloro-2-methylanilino)-4-oxo-1,3-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide Thiazolidinone 4-chloro-2-methylphenyl; 2,3-dimethylphenyl Antidiabetic (thiazolidinone analogs)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole Pyrazole; phenyl; alkyl groups Antifungal
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Benzo-thienopyrimidine 4-methoxyphenyl; isopropyl Kinase inhibition (hexahydro analogs)

Structural Differentiation

Heterocyclic Core: The target compound’s thieno-triazolopyrimidinone core (fused thiophene-triazole-pyrimidine) distinguishes it from simpler triazoles (e.g., ) or thiazolidinones (e.g., ). Comparatively, benzo-thienopyrimidine analogs (e.g., ) lack the triazole moiety but share sulfur-containing heterocycles, influencing redox activity.

Substituent Effects: The 5-chloro-2-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, balancing lipophilicity and solubility. This contrasts with 4-chloro-2-methylphenyl in thiazolidinone analogs, which prioritizes steric bulk over polarity . The 4-isopentyl chain enhances membrane permeability compared to smaller alkyl groups in triazole derivatives (e.g., ).

Thioether Linkage: The –S– bridge in the target compound is a shared feature with N-(2-Isopropylphenyl)-2-...thio)acetamide , but its placement adjacent to the triazolopyrimidinone ring may confer unique metabolic stability compared to esters or ethers.

Bioactivity Trends

  • Antimicrobial Activity: Triazolopyrimidinones and thiazolidinones (e.g., ) show broad-spectrum activity against Gram-positive bacteria and fungi, likely due to membrane disruption or enzyme inhibition.
  • Selectivity : The combination of chloro-methoxy aromatic and isopentyl groups may reduce off-target effects compared to simpler phenyl-substituted analogs .

Research Implications

  • Synthetic Complexity: The fused thieno-triazolopyrimidinone system requires multi-step synthesis, as seen in related triazole-thiol derivatives .
  • Structure-Activity Relationship (SAR) : Modifying the isopentyl chain or methoxy position could optimize bioavailability, as demonstrated in S-alkyl triazole-thiol derivatives .

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